2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride
CAS No.: 1170917-31-3
Cat. No.: VC18382682
Molecular Formula: C13H16Cl2N2
Molecular Weight: 271.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170917-31-3 |
|---|---|
| Molecular Formula | C13H16Cl2N2 |
| Molecular Weight | 271.18 g/mol |
| IUPAC Name | 5-chloro-8-methyl-3-propylquinolin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H15ClN2.ClH/c1-3-4-9-7-10-11(14)6-5-8(2)12(10)16-13(9)15;/h5-7H,3-4H2,1-2H3,(H2,15,16);1H |
| Standard InChI Key | SGELCUCZGZPPTG-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC2=C(C=CC(=C2N=C1N)C)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-chloro-8-methyl-3-propylquinolin-2-amine hydrochloride, reflects its substitution pattern on the quinoline backbone (Figure 1). Key structural features include:
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Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridine ring.
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Substituents:
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Amino group (-NH): At position 2, contributing to hydrogen bonding and solubility.
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Chlorine atom (-Cl): At position 5, enhancing electron-withdrawing effects.
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Methyl group (-CH): At position 8, providing steric bulk.
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Propyl chain (-CHCHCH): At position 3, influencing lipophilicity.
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Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 271.18 g/mol | |
| SMILES Notation | CCCC1=CC2=C(C=CC(=C2N=C1N)C)Cl.Cl | |
| InChI Key | SGELCUCZGZPPTG-UHFFFAOYSA-N | |
| Solubility | Enhanced in polar solvents due to HCl salt |
The hydrochloride salt form improves aqueous solubility, critical for in vitro biological assays. The chloro and methyl groups contribute to steric and electronic effects, potentially modulating interactions with biological targets .
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of 2-amino-5-chloro-8-methyl-3-propylquinoline hydrochloride involves sequential functionalization of the quinoline core. Key steps include:
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Chlorination: Introduction of chlorine at position 5 using reagents like phosphorus oxychloride (POCl) or chloral hydrate .
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Amination: Nucleophilic substitution at position 2 with ammonia or hydroxylamine derivatives under acidic conditions.
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Alkylation: Addition of the propyl chain at position 3 via Friedel-Crafts alkylation or Grignard reactions.
A representative protocol from recent patents involves:
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Step 1: Mixing 4-chloro-2-nitrophenol and 4-chloro-2-aminophenol in hydrochloric acid at 90°C .
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Step 2: Dropwise addition of methacrylaldehyde and glacial acetic acid over 5 hours, followed by reflux .
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Step 3: Crystallization, filtration, and purification via activated carbon decolorization and pH adjustment .
Table 2: Optimized Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 90°C | |
| Reaction Time | 5–7 hours | |
| Catalysts | Hydrochloric acid (25–30%) | |
| Yield | 95–105% (after purification) |
This method achieves high purity (HPLC: 97–98%) by avoiding mixed solvents and leveraging cost-effective reagents .
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor for synthesizing antimalarial and anticancer agents. For example:
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Chlorantraniliprole: A diamide insecticide derived from similar chlorinated quinolines .
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Anticancer Agents: Quinoline-based inhibitors of kinases and heat shock proteins.
Table 3: Comparative Bioactivity of Quinoline Derivatives
| Compound | Target Activity | IC (nM) | Source |
|---|---|---|---|
| 2-Amino-5-chloro-8-methyl-3-propylquinoline | Antibacterial (predicted) | N/A | |
| Chloroquine | Antimalarial | 20–50 | |
| Ciprofloxacin | DNA gyrase inhibition | 0.1–1.0 |
Future Research Directions
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